molecular formula C9H7F2NO2 B2447969 6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1267214-31-2

6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2447969
CAS No.: 1267214-31-2
M. Wt: 199.157
InChI Key: LLYIMRVISUAHSD-UHFFFAOYSA-N
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Description

6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: is a heterocyclic compound with the molecular formula C9H7F2NO2 and a molecular weight of 199.15 g/mol . This compound is characterized by the presence of a benzoxazine ring system substituted with fluorine atoms at the 6 and 7 positions, and a methyl group at the 2 position. It is primarily used in research and development settings, particularly in the field of pharmaceutical testing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-difluoroaniline with methyl acrylate in the presence of a base, followed by cyclization to form the benzoxazine ring . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazine ring.

Scientific Research Applications

6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain viral enzymes, thereby preventing viral replication . The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Comparison: 6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific substitution pattern on the benzoxazine ring. The presence of fluorine atoms at the 6 and 7 positions, along with a methyl group at the 2 position, imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

6,7-difluoro-2-methyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO2/c1-4-9(13)12-7-2-5(10)6(11)3-8(7)14-4/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYIMRVISUAHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC(=C(C=C2O1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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